molecular formula C10H12O2 B1583081 Phenyl isobutyrate CAS No. 20279-29-2

Phenyl isobutyrate

Cat. No.: B1583081
CAS No.: 20279-29-2
M. Wt: 164.2 g/mol
InChI Key: PIZOACXKIKXRDJ-UHFFFAOYSA-N
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Description

Phenyl isobutyrate, also known as phenyl 2-methylpropanoate, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . It is an ester derived from isobutyric acid and phenol. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in perfumery.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl isobutyrate can be synthesized through the esterification of isobutyric acid with phenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Isobutyric acid+PhenolH2SO4Phenyl isobutyrate+Water\text{Isobutyric acid} + \text{Phenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Isobutyric acid+PhenolH2​SO4​​Phenyl isobutyrate+Water

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation columns are often employed to separate the product from the reaction mixture and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Phenyl isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Fries Rearrangement: Anhydrous aluminum chloride at 140-150°C.

Major Products Formed:

    Hydrolysis: Isobutyric acid and phenol.

    Fries Rearrangement: 2-hydroxy-isobutyrophenone and 4-hydroxy-isobutyrophenone.

Scientific Research Applications

Phenyl isobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl isobutyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isobutyric acid and phenol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a flavoring agent.

Comparison with Similar Compounds

Phenyl isobutyrate can be compared with other esters derived from carboxylic acids and phenols. Some similar compounds include:

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications, from flavoring agents to research in medicinal chemistry.

Properties

IUPAC Name

phenyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZOACXKIKXRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334133
Record name Phenyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20279-29-2
Record name Phenyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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